molecular formula C18H20N2O4 B2870829 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955685-87-7

2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2870829
CAS No.: 955685-87-7
M. Wt: 328.368
InChI Key: JBRNFVBJENJLCN-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic tetrahydroisoquinoline derivative characterized by two key structural motifs: (1) a furan-2-carbonyl group at the 2-position of the tetrahydroisoquinoline core and (2) an ethoxy acetamide moiety at the 7-position.

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-23-12-17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-24-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNFVBJENJLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a furan moiety and a tetrahydroisoquinoline structure, which are known for their diverse biological activities. The presence of the ethoxy and acetamide groups may influence its pharmacokinetic properties and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that tetrahydroisoquinoline derivatives can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
  • Case Study : A study demonstrated that tetrahydroisoquinoline derivatives reduced the viability of human colorectal cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The furan ring in the compound is associated with antimicrobial properties. Compounds containing furan derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies have shown that similar furan-containing compounds possess bactericidal effects against Staphylococcus aureus and Escherichia coli .
Compound TypeActivityTarget Organisms
Tetrahydroisoquinoline derivativesAnticancerColorectal cancer cells
Furan derivativesAntimicrobialStaphylococcus aureus, Escherichia coli

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression.
  • Interaction with Receptors : It could modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence cancer cell behavior .
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to increased apoptosis .

Safety and Toxicity

While exploring the therapeutic potential of this compound, safety profiles must be considered. Preliminary studies suggest that while it exhibits promising biological activities, further research is needed to fully understand its toxicity and side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs in the tetrahydroisoquinoline class share a common core but differ in substituents at the 1-, 2-, 6-, and 7-positions. Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Key Observations:

Substituent Diversity at 7-Position: The target compound’s ethoxy acetamide group contrasts with ether-linked piperidine (20), benzyloxy (21), and phenoxybutoxy (24) groups in . The methanesulfonamido group in introduces a polar sulfonamide, which could influence receptor binding via hydrogen bonding .

2-Position Modifications :

  • The target’s furan-2-carbonyl group is distinct from the benzylcarbamoyl methyl substituents in –3. Furan’s aromaticity and electron-rich nature might alter π-π stacking or dipole interactions in biological targets compared to benzyl groups .

Synthetic Yields :

  • Yields for analogous compounds in range widely (24–82%), suggesting that the target’s synthesis efficiency may depend on the reactivity of the furan-2-carbonyl group during coupling steps .

Pharmacological Implications (Inferred from Analogs)

Compounds in and are designed as orexin 1 receptor antagonists , with substituent variations critically affecting selectivity and potency. For example:

  • Piperidine-ethoxy substituents (20) : Lower yield (24%) but may enhance CNS penetration due to amine basicity.
  • Target Compound : The furan-2-carbonyl group could mimic aromatic pharmacophores in orexin receptor ligands, while the ethoxy acetamide may balance hydrophilicity and binding affinity.

Spectral and Analytical Data Comparison

While spectral data for the target compound are unavailable, analogs in –3 provide benchmarks:

  • ¹H NMR : Benzyl protons in compounds resonate at δ 4.30–4.90 (amide CH2), while furan protons in the target would likely appear at δ 6.30–7.50 .
  • Mass Spectrometry : Molecular weights of compounds range from ~500–600 g/mol (e.g., Compound 20: m/z 594.3). The target compound’s molecular formula (C₂₀H₂₁N₂O₄) suggests a molecular weight of ~353 g/mol, indicating a smaller, more compact structure .

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